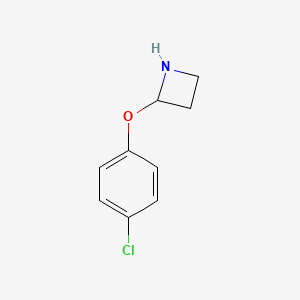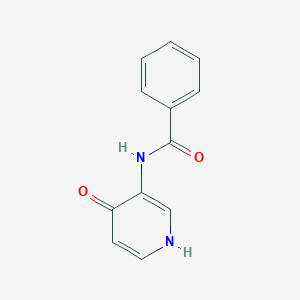
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates. The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various organic solvents such as xylene . The reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and related compounds .
Applications De Recherche Scientifique
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of EZH2, a histone methyltransferase. By binding to EZH2, the compound inhibits its function, leading to changes in the methylation status of histone proteins and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Levofloxacin: Another compound with a similar pyridine fragment.
Dolutegravir: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide.
Uniqueness
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is unique due to its specific structure and the presence of both the pyridine and benzamide groups. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
104621-57-0 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
N-(4-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16) |
Clé InChI |
KEUMNDPVSLYLLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


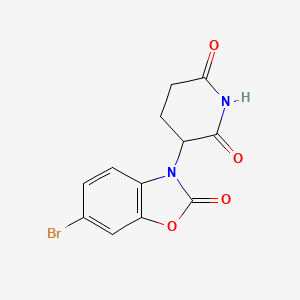


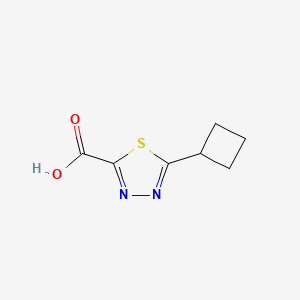
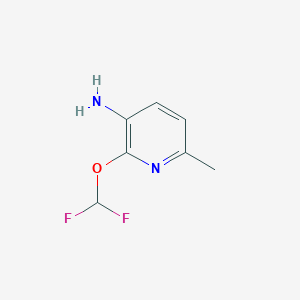
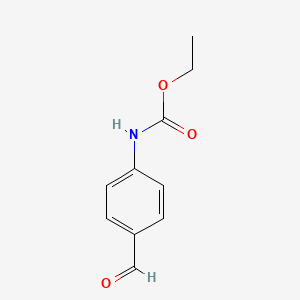
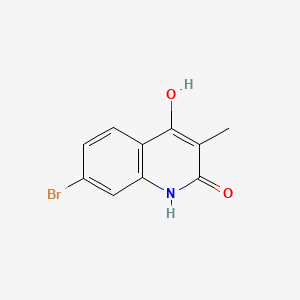
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
